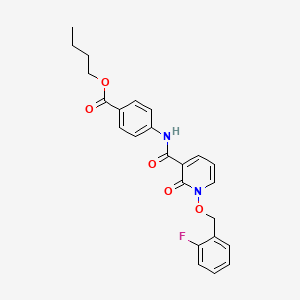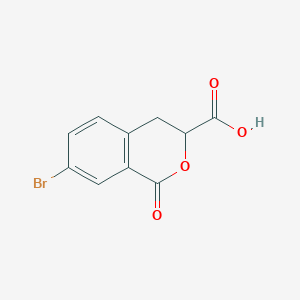
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a butyl group, a benzyl group, a pyridine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group, for example, would likely introduce some degree of polarity to the molecule, while the pyridine ring could potentially participate in aromatic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the presence of both polar (carboxamide) and nonpolar (butyl) groups. Its melting and boiling points would likely be relatively high due to the size and complexity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Polymer Synthesis and Properties : Research demonstrates the synthesis and characterization of polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering insights into material science applications. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).
Fluorescent and Electrochromic Polymers : A study on triphenylamine-based aromatic polyamides reports the synthesis of polymers that are highly soluble, solution-cast into films, and exhibit strong UV-vis absorption, photoluminescence, and reversible electrochromic properties. This suggests their application in optical and electronic devices (Hsiao, Liou, Kung, & Chang, 2010).
Organic Synthesis and Chemistry
Selective Biocatalytic Reactions : The use of acid anhydrides for regioselective acylation of primary hydroxyl groups in specific organic substrates is reported. This research underscores the importance of selective enzymatic reactions in organic synthesis, potentially relevant for the modification or synthesis of complex organic compounds (Kumar et al., 2015).
Protecting Groups in Organic Synthesis : A novel benzyl ether-type protecting group for alcohols that provides stability under oxidizing conditions and is compatible with certain deprotection strategies was introduced. This technique could be applicable in the synthesis of complex molecules, including pharmaceuticals (Crich, Li, & Shirai, 2009).
Environmental Chemistry and Biochemistry
Anaerobic Transformation of Phenolic Compounds : Research into the anaerobic transformation of phenolic compounds to benzoate by a methanogenic consortium highlights microbial pathways for the degradation of environmental pollutants. This suggests potential applications in bioremediation and understanding microbial metabolism of complex organic pollutants (Genthner, Townsend, & Chapman, 1989).
Activation of Oxygen and Hydrogen Peroxide : The study on the activation of oxygen and hydrogen peroxide by copper(II) coupled with hydroxylamine for the oxidation of organic contaminants offers insights into advanced oxidation processes. This could be relevant for environmental applications in water treatment and pollutant degradation (Lee et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .
Direcciones Futuras
Propiedades
IUPAC Name |
butyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUUONCPGSTUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)

![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)
![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)





![benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2965448.png)
![3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2965451.png)

![2-Ethyl-5-((4-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965454.png)